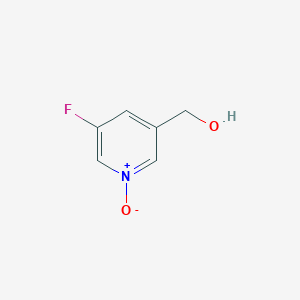
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom, an oxidized pyridinium ring, and a methanol group
Vorbereitungsmethoden
The synthesis of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and methanol.
Oxidation: The pyridine ring is oxidized to form the pyridinium ion. This can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Methanol Addition: The final step involves the addition of the methanol group to the oxidized pyridinium ring, which can be facilitated by using catalysts or specific reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its pyridine form, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The methanol group can participate in addition reactions, forming various adducts with other chemical species.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxidized pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-1-oxidopyridin-1-ium-3-yl)methanol can be compared with other similar compounds, such as:
(5-Fluoropyridin-3-yl)methanol: Lacks the oxidized pyridinium ring, resulting in different chemical properties and reactivity.
(5-Chloro-1-oxidopyridin-1-ium-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
(5-Fluoro-1-oxidopyridin-1-ium-4-yl)methanol:
Eigenschaften
Molekularformel |
C6H6FNO2 |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
(5-fluoro-1-oxidopyridin-1-ium-3-yl)methanol |
InChI |
InChI=1S/C6H6FNO2/c7-6-1-5(4-9)2-8(10)3-6/h1-3,9H,4H2 |
InChI-Schlüssel |
RLDMYVLUDQPIMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=[N+](C=C1F)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















